molecular formula C17H12F5NO5S B1629411 Pentafluorophenyl 2-(morpholinosulfonyl)benzoate CAS No. 950603-27-7

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate

Cat. No. B1629411
M. Wt: 437.3 g/mol
InChI Key: FDXYCKHOIXBDOA-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 2-(morpholinosulfonyl)benzoate” is a laboratory chemical . It is not intended for food, drug, pesticide or biocidal product use .

Scientific Research Applications

Synthesis of Medicinally Interesting Polyfluoro Ketones

The research conducted by Kokotos et al. (2008) explored the synthesis of polyfluoro ketones, which are valuable for their potential medicinal applications. The study detailed the addition of perfluoroalkyl lithium reagents to various acyl derivatives, including morpholine amides, yielding polyfluoro ketones efficiently. These compounds are of interest due to their potential as inhibitors for various lipolytic enzymes, such as phospholipase A2, highlighting their relevance in medicinal chemistry (C. Kokotos, Constantinos Baskakis, G. Kokotos, 2008).

Bifunctional Electrolyte Additive for Lithium-ion Batteries

Chen and Amine (2007) reported on a bifunctional electrolyte additive for lithium-ion batteries, specifically 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole. This additive exhibits a reversible redox potential, making it a promising candidate for overcharge protection in lithium-ion battery technology. Its dual functionality also includes acting as an anion receptor to dissolve LiF generated during battery operation, underscoring its utility in enhancing battery safety and performance (Zonghai Chen, K. Amine, 2007).

Formation of Adducts in Organic Synthesis

Guzyr et al. (2013) discussed the formation of adducts involving (amino)(aryl)carbene with phosphorus pentafluoride, where morpholinosulfur trifluoride (MOST) played a crucial role. This synthesis route not only highlights the versatility of pentafluorophenyl derivatives in forming complex structures but also their application in producing compounds with potential utility in various chemical reactions, including those relevant to pharmaceuticals and materials science (O. Guzyr, S. Zasukha, Yurii G. Vlasenko, A. N. Chernega, A. Rozhenko, Yu. G. Shermolovich, 2013).

Catalysis in Organic Reactions

Ison et al. (2005) investigated the use of a rhenium oxo complex, where the tetrakis(pentafluorophenyl)borate was a component, in the catalysis of the hydrosilation of aldehydes and ketones. This work demonstrates the role of pentafluorophenyl derivatives in facilitating catalytic processes that lead to the formation of protected alcohols as silyl ethers, showcasing their importance in synthetic organic chemistry (E. Ison, Evan R. Trivedi, R. A. Corbin, M. Abu‐Omar, 2005).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO5S/c18-11-12(19)14(21)16(15(22)13(11)20)28-17(24)9-3-1-2-4-10(9)29(25,26)23-5-7-27-8-6-23/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYCKHOIXBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640476
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate

CAS RN

950603-27-7
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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